molecular formula C21H20ClN3O3S B11375929 5-chloro-N-(4-methylbenzyl)-2-[(2-methylbenzyl)sulfonyl]pyrimidine-4-carboxamide

5-chloro-N-(4-methylbenzyl)-2-[(2-methylbenzyl)sulfonyl]pyrimidine-4-carboxamide

Cat. No.: B11375929
M. Wt: 429.9 g/mol
InChI Key: JONUIYHVXANTLH-UHFFFAOYSA-N
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Description

5-Chloro-2-[(2-methylphenyl)methanesulfonyl]-N-[(4-methylphenyl)methyl]pyrimidine-4-carboxamide: is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with chloro, methanesulfonyl, and carboxamide groups, along with methylphenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-2-[(2-methylphenyl)methanesulfonyl]-N-[(4-methylphenyl)methyl]pyrimidine-4-carboxamide typically involves multiple steps, including the formation of the pyrimidine ring, chlorination, and subsequent functional group modifications. Common reagents used in these reactions include chlorinating agents, sulfonyl chlorides, and amines. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or dimethyl sulfoxide.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylphenyl groups, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules through various chemical reactions.

Biology: In biological research, it can serve as a probe to study enzyme interactions and cellular pathways due to its unique functional groups.

Industry: In the industrial sector, it can be used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-chloro-2-[(2-methylphenyl)methanesulfonyl]-N-[(4-methylphenyl)methyl]pyrimidine-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, with these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

  • 5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
  • 4-Chloro-2-cyano-5-(4-methylphenyl)imidazole

Comparison: Compared to similar compounds, 5-chloro-2-[(2-methylphenyl)methanesulfonyl]-N-[(4-methylphenyl)methyl]pyrimidine-4-carboxamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C21H20ClN3O3S

Molecular Weight

429.9 g/mol

IUPAC Name

5-chloro-N-[(4-methylphenyl)methyl]-2-[(2-methylphenyl)methylsulfonyl]pyrimidine-4-carboxamide

InChI

InChI=1S/C21H20ClN3O3S/c1-14-7-9-16(10-8-14)11-23-20(26)19-18(22)12-24-21(25-19)29(27,28)13-17-6-4-3-5-15(17)2/h3-10,12H,11,13H2,1-2H3,(H,23,26)

InChI Key

JONUIYHVXANTLH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)CC3=CC=CC=C3C

Origin of Product

United States

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